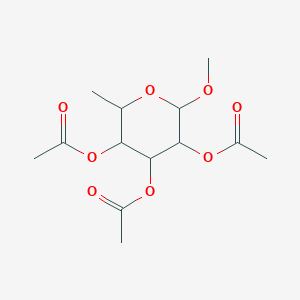![molecular formula C11H11BrS2 B13705625 4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide . This compound is a zwitterionic monomer, meaning it contains both positive and negative charges within the same molecule. It is commonly used in the synthesis of polysulfobetaines, which are electrically neutral polymers with unique properties such as antielectrolyte behavior in aqueous salt solutions, biocompatibility, and hemocompatibility .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide typically involves the reaction of methacryloyl chloride with 2-dimethylaminoethyl methacrylate, followed by the addition of 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired zwitterionic monomer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity level .
化学反应分析
Types of Reactions
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form polysulfobetaines, which are used in various applications due to their unique properties.
Substitution Reactions: It can undergo substitution reactions where the methacryloyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the methacryloyloxy group under appropriate conditions.
Major Products
科学研究应用
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide involves its ability to form zwitterionic polymers that exhibit unique properties such as antielectrolyte behavior and biocompatibility. These properties are attributed to the presence of both positive and negative charges within the same molecule, which allows it to interact with various biological and chemical systems .
相似化合物的比较
Similar Compounds
- [2-(Methacryloyloxy)ethyl]trimethylammonium chloride
- 2-Methacryloyloxyethyl phosphorylcholine
- 2-Acrylamido-2-methyl-1-propanesulfonic acid
- (3-Acrylamidopropyl)trimethylammonium chloride
- 3-Sulfopropyl methacrylate potassium salt
Uniqueness
What sets [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide apart from similar compounds is its ability to form zwitterionic polymers with unique properties such as antielectrolyte behavior, biocompatibility, and hemocompatibility. These properties make it particularly useful in biomedical applications and the development of advanced materials .
属性
分子式 |
C11H11BrS2 |
|---|---|
分子量 |
287.2 g/mol |
IUPAC 名称 |
7-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiolane] |
InChI |
InChI=1S/C11H11BrS2/c12-10-3-1-2-9-8(10)4-5-11(9)13-6-7-14-11/h1-3H,4-7H2 |
InChI 键 |
OLVPFEVORIZKIM-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C3=C1C(=CC=C3)Br)SCCS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (2R,3S)-3-(Cbz-amino)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13705556.png)
![Ethyl 8-bromo-5-chloroimidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13705559.png)







![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
![2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]acetic acid](/img/structure/B13705611.png)
![1-(2,5-Dimethylphenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B13705614.png)


